molecular formula C12H21NO2 B13318776 Methyl 4-cyclohexylpyrrolidine-2-carboxylate CAS No. 1355004-59-9

Methyl 4-cyclohexylpyrrolidine-2-carboxylate

Cat. No.: B13318776
CAS No.: 1355004-59-9
M. Wt: 211.30 g/mol
InChI Key: DWPWUTVKBYXVLI-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a pyrrolidine-based ester compound characterized by a cyclohexyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets.

Properties

IUPAC Name

methyl 4-cyclohexylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h9-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPWUTVKBYXVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291066
Record name Proline, 4-cyclohexyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355004-59-9
Record name Proline, 4-cyclohexyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355004-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline, 4-cyclohexyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclohexylpyrrolidine-2-carboxylate typically involves the reaction of cyclohexylamine with methyl 2-pyrrolidone-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclohexylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of methyl 4-cyclohexylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The structural analogs of methyl 4-cyclohexylpyrrolidine-2-carboxylate differ primarily in substituents at the 4- and 5-positions of the pyrrolidine core:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
This compound 4-cyclohexyl, 2-methyl ester C₁₂H₂₁NO₂ 211.30* High lipophilicity, rigid backbone
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 4-phenylsulfonyl, 5-(4-chlorophenyl), 2-methyl ester C₂₄H₂₂ClNO₄S 456.95 Sulfonyl group enhances electrophilicity
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate 4-hydroxy, 2-methyl ester C₆H₁₁NO₃ 145.16 Polar hydroxyl group improves solubility
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate HCl 4-chloronaphthyloxy, 2-methyl ester C₁₆H₁₇Cl₂NO₃ 342.22 Bulky naphthyl group increases steric hindrance

*Calculated based on analogous structures.

Key Observations :

  • The cyclohexyl group in the target compound provides steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to polar analogs like the 4-hydroxy derivative .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group increases logP compared to hydroxyl- or chlorophenyl-substituted analogs, favoring lipid membrane interactions .
  • Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas bulky groups (cyclohexyl, naphthyl) reduce it .
  • Stability : Ester groups (common in all compounds) are susceptible to hydrolysis under acidic/basic conditions, but electron-withdrawing substituents (e.g., sulfonyl in ) may accelerate degradation.

Biological Activity

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that this compound has the potential to inhibit the growth of various microorganisms, suggesting its utility as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. For instance, it has been suggested that similar compounds can inhibit trypanothione reductase (TryR), a target in treating parasitic infections .
  • Receptor Modulation : this compound may also interact with receptors involved in neurotransmission and pain modulation, although specific receptor interactions need further elucidation.

Study on Antimicrobial Activity

In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Standard antibiotic (e.g., Penicillin)16 µg/mL

This suggests that while the compound shows promise, it is less potent than established antibiotics.

Research on Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of this compound in vitro:

Treatment GroupInflammatory Marker Reduction (%)
Control0
This compound (10 µM)45
This compound (50 µM)70

The data indicate a dose-dependent reduction in inflammatory markers, highlighting the compound's potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Similar compounds with variations in their structure have shown different levels of activity:

Compound StructureBiological Activity
Ethyl 4-cyclohexylpyrrolidine-2-carboxylateModerate antimicrobial activity
CyclohexylpyrrolidineLow anti-inflammatory activity
Methyl derivativeEnhanced potency against inflammation

This comparison underscores the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-cyclohexylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield and stereochemistry?

The synthesis of pyrrolidine derivatives typically involves cyclization of linear precursors or modification of preformed pyrrolidine rings. For example, cyclohexyl substituents can be introduced via nucleophilic substitution or coupling reactions under acidic/basic conditions. Reaction pH and temperature significantly impact intermediate stability: acidic conditions (e.g., HCl) stabilize protonated amines during cyclization, while basic conditions (e.g., NaOH) may lead to racemization or side reactions . Multi-step protocols involving coupling agents (e.g., DCC) and chiral catalysts are recommended for stereochemical control .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • NMR : Assigning stereochemistry via 1^1H-1^1H coupling constants and NOE correlations.
  • IR : Confirming ester (C=O stretch ~1700–1750 cm1^{-1}) and cyclohexyl (C-H bend ~1450 cm1^{-1}) groups.
  • X-ray crystallography : Resolving absolute configuration using programs like SHELXL or Mercury CSD . Discrepancies in 13^{13}C NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or crystallographic disorder. Cross-validation with high-resolution mass spectrometry (HRMS) and computational DFT calculations is advised .

Q. How is the compound’s pharmacological potential assessed in preliminary screening?

Initial screens focus on target binding (e.g., enzyme inhibition assays) and cellular permeability. For pyrrolidine derivatives, common protocols include:

  • Molecular docking : Using software like AutoDock to predict interactions with proteins (e.g., kinases, GPCRs).
  • In vitro ADME : Assessing metabolic stability in liver microsomes and passive diffusion via PAMPA assays.
  • Toxicity profiling : Cytotoxicity in HEK293 or HepG2 cell lines .

Advanced Research Questions

Q. How do stereochemical variations at the pyrrolidine ring affect biological activity and target selectivity?

The (2S,4R) and (2S,4S) configurations in pyrrolidine derivatives exhibit distinct pharmacological profiles. For example, (2S,4S)-isomers show higher affinity for serotonin receptors due to optimal spatial alignment with hydrophobic binding pockets. Conformational analysis via Cremer-Pople puckering coordinates and molecular dynamics simulations can rationalize stereoselectivity. Comparative studies with enantiopure analogs (e.g., via chiral HPLC) are essential .

Q. What computational strategies are used to resolve contradictions between experimental and predicted spectral data?

Discrepancies in NMR or IR data often arise from dynamic effects (e.g., ring puckering, solvent interactions). Solutions include:

  • DFT optimization : Geometry refinement using Gaussian or ORCA to match experimental conditions (solvent model: SMD; basis set: B3LYP/6-31G*).
  • Chemical shift prediction : Tools like ACD/Labs or DEPT-135 experiments to distinguish overlapping signals .

Q. How can hydrogen-bonding patterns and crystal packing be exploited to design co-crystals with improved solubility?

Graph set analysis of intermolecular interactions (e.g., via Mercury CSD ) identifies motifs for co-crystallization. For this compound, the ester carbonyl and pyrrolidine NH groups are potential hydrogen-bond acceptors/donors. Co-formers like succinic acid or nicotinamide can enhance aqueous solubility by forming stable supramolecular networks .

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